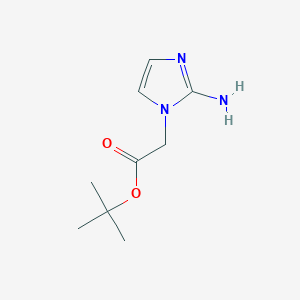
tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate
説明
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is an organic compound that is part of a larger class of compounds known as imidazoles. It is a white crystalline solid with a melting point of around 132°C. This compound is soluble in water and has a molecular weight of 192.24 g/mol.
科学的研究の応用
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate has a number of scientific research applications. It is used in the synthesis of various other imidazole compounds, such as 2-methyl-1H-imidazole-4-carboxylic acid and 2-methyl-1H-imidazole-4-carboxylic acid ethyl ester. It is also used in the synthesis of various other compounds, such as 4-chloro-2-methyl-1H-imidazole and 4-chloro-2-methyl-1H-imidazole-5-carboxylic acid.
作用機序
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and nitric oxide synthase (NOS). It has been shown to inhibit the activity of these enzymes by binding to the active sites of the enzymes and preventing the substrates from binding.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), both of which are involved in the production of inflammatory mediators. In addition, it has been shown to inhibit the activity of nitric oxide synthase (NOS), which is involved in the production of nitric oxide, a key factor in the regulation of blood pressure.
実験室実験の利点と制限
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively inexpensive and easy to obtain. In addition, it is stable and has a low toxicity profile. However, it is not very soluble in water, which can limit its use in some experiments.
将来の方向性
The future of research into tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate is promising. It has a number of potential applications, including use as an inhibitor of enzymes involved in inflammation and the regulation of blood pressure. In addition, further research into its biochemical and physiological effects could lead to the development of new therapeutic agents. Furthermore, further research into its synthesis methods could lead to the development of new and more efficient methods of synthesis. Finally, further research into its structure-activity relationships could lead to the development of new and more potent compounds.
合成法
Tert-butyl 2-(2-amino-1H-imidazol-1-yl)acetate can be synthesized by a number of methods. One of the most common methods is the reaction of tert-butyl bromoacetate and 2-amino-1H-imidazole. This reaction is carried out in a solvent such as methanol or ethyl acetate at a temperature of around 70-80°C. After the reaction is complete, the product is isolated by filtration and then purified by recrystallization.
特性
IUPAC Name |
tert-butyl 2-(2-aminoimidazol-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-9(2,3)14-7(13)6-12-5-4-11-8(12)10/h4-5H,6H2,1-3H3,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKUIKQZDPRIAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C=CN=C1N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701237900 | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
181370-71-8 | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=181370-71-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 2-amino-1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701237900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl 4-[(1r,3r)-3-aminocyclobutyl]benzoate hydrochloride, trans](/img/structure/B6597252.png)
![5-oxaspiro[2.5]octan-4-one](/img/structure/B6597257.png)







![9-thia-3,4-diazatricyclo[8.4.0.0,2,7]tetradeca-1(14),2,6,10,12-pentaen-5-one](/img/structure/B6597326.png)



